N-(3-acetylphenyl)-1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(3-acetylphenyl)-1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3/c1-14(25)15-7-4-8-17(12-15)23-20(26)18-9-5-11-24(21(18)27)13-16-6-2-3-10-19(16)22/h2-12H,13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHMUFGSZOWJAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The starting materials might include 3-acetylphenylamine, 2-chlorobenzyl chloride, and a dihydropyridine precursor. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution reactions could introduce different functional groups onto the aromatic rings.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(3-acetylphenyl)-1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide exhibit significant anticancer properties. For instance, Mannich bases, a class of compounds that includes derivatives of this compound, have been extensively studied for their cytotoxic effects against various cancer cell lines. These studies highlight the relationship between chemical structure and biological activity, suggesting that modifications to the core structure can enhance potency against specific cancer types .
Case Study: Antitumor Activity
A study examined the antitumor activity of various Mannich base derivatives, demonstrating that certain structural modifications led to increased cytotoxicity against human breast adenocarcinoma (MCF-7) and human promyelocytic leukemia (HL-60) cell lines. The findings suggest that this compound could be a candidate for further development in cancer therapeutics .
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Research into Schiff bases and their metal complexes has revealed their potential to inhibit bacterial biofilms and microbial adhesion, which are critical factors in the treatment of infections . The structural characteristics of this compound may contribute to such activities.
Case Study: Biofilm Inhibition
A review highlighted the effectiveness of small Schiff base molecules in combating biofilm formation by various pathogens. The mechanisms involved include blocking microbial adhesion and disrupting quorum sensing pathways. This suggests that derivatives of this compound could be explored for their potential as novel antimicrobial agents .
Summary of Findings
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-acetylphenyl)-1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide include other dihydropyridine derivatives, such as nifedipine and amlodipine, which are well-known for their use as calcium channel blockers in the treatment of hypertension.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which may confer distinct biological activities or chemical reactivity compared to other dihydropyridine derivatives.
Biological Activity
N-(3-acetylphenyl)-1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C21H17ClN2O3, with a molecular weight of 380.83 g/mol. The structure features a dihydropyridine core substituted with an acetylphenyl group and a chlorobenzyl moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H17ClN2O3 |
| Molecular Weight | 380.83 g/mol |
| Purity | ≥ 95% |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Dihydropyridine Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Substitution Reactions : The introduction of the acetyl and chlorobenzyl groups is performed using various electrophilic substitution methods.
- Purification : Techniques such as crystallization and chromatography are used to obtain high-purity compounds.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 15.625 μM to 125 μM against various bacterial strains, indicating its potential as an antibacterial agent .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial cell wall synthesis and protein production.
- Biofilm Disruption : Studies suggest that it can disrupt biofilm formation, which is crucial for the survival of pathogenic bacteria in chronic infections .
Case Studies
Several studies have documented the biological activity of similar compounds within the same class, providing insights into their potential therapeutic applications:
- Antibacterial Activity :
- Biofilm Inhibition :
Pharmacological Applications
Given its biological profile, this compound has potential applications in:
- Antibacterial Therapy : Targeting resistant bacterial strains.
- Biofilm-related Infections : Providing a novel approach to managing chronic infections associated with biofilms.
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound?
Answer:
The compound can be synthesized via a nucleophilic substitution reaction between 2-chloronicotinic acid derivatives and substituted anilines. A modified procedure involves refluxing 2-chloronicotinic acid with 3-acetylphenylamine in the presence of pyridine and a catalytic amount of p-toluenesulfonic acid in aqueous conditions . Key steps include:
- Reflux conditions : Overnight heating under controlled pH to prevent side reactions.
- Purification : Slow evaporation from methanol yields crystals suitable for X-ray diffraction analysis .
- Yield optimization : Excess aniline (1.1–1.2 equivalents) and controlled solvent polarity improve product formation.
Advanced: How does tautomerism influence the compound’s crystallographic and reactivity profiles?
Answer:
The compound exists predominantly in the keto-amine tautomeric form rather than the enol form, as confirmed by X-ray crystallography. This tautomerism stabilizes the planar conformation via intramolecular N–H⋯O hydrogen bonds (bond length: ~2.02 Å), enhancing π-conjugation across the amide bridge . Implications include:
- Reactivity : The lactam ring’s electron-deficient carbonyl group facilitates nucleophilic attacks at the pyridine C4 position.
- Crystal packing : Centrosymmetric dimers form via intermolecular N–H⋯O bonds (Table 2 in ), influencing solubility and melting point.
Basic: What spectroscopic techniques are critical for structural validation?
Answer:
- X-ray crystallography : Resolves tautomerism and confirms dihedral angles between aromatic rings (e.g., 8.38° in analogous structures) .
- NMR : H NMR identifies the amide proton (δ ~10.2 ppm) and methylene protons (δ ~4.8 ppm) from the benzyl group. C NMR confirms the carbonyl carbons (δ ~165–170 ppm) .
- IR spectroscopy : Strong absorption bands at ~1680 cm (C=O stretch) and ~3300 cm (N–H stretch) .
Advanced: How can contradictions in biological activity data for analogous compounds be resolved?
Answer:
Contradictions often arise from subtle structural variations (e.g., bromine vs. chlorine substituents) or assay conditions. Methodological approaches include:
- Comparative crystallography : Analyze substituent effects on hydrogen-bonding networks (e.g., bromine’s larger van der Waals radius vs. chlorine in ).
- Docking studies : Compare binding affinities of the acetylphenyl group with biological targets (e.g., kinase enzymes) using molecular dynamics simulations .
- Dose-response assays : Standardize cell lines and incubation times to minimize variability in IC values .
Basic: What parameters optimize reaction yield during synthesis?
Answer:
- Catalyst selection : p-Toluenesulfonic acid (0.15 equivalents) improves protonation of the pyridine nitrogen, accelerating nucleophilic substitution .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance intermediate stability, while methanol promotes crystallization .
- Temperature control : Reflux at 100–110°C minimizes decomposition of heat-sensitive intermediates.
Advanced: How do intermolecular interactions dictate crystallization behavior?
Answer:
The compound’s crystal packing is governed by:
- N–H⋯O hydrogen bonds : Form dimers with graph-set notation (Table 2 in ).
- π–π stacking : The planar conformation allows face-to-face stacking (interplanar distance: ~3.5 Å), stabilizing the lattice .
- Halogen effects : Chlorine substituents increase density (1.45–1.50 g/cm) compared to bromine analogs due to smaller atomic volume .
Basic: What are the compound’s potential applications in medicinal chemistry?
Answer:
- Lead compound : The acetamide moiety and pyridine core are pharmacophores for kinase inhibition.
- Derivatization : The acetyl group can be modified to enhance blood-brain barrier permeability .
- Biological screening : Prioritize assays targeting inflammation (COX-2) or cancer (EGFR kinases) due to structural similarity to known inhibitors .
Advanced: How to design stability studies under varying pH and temperature?
Answer:
- pH stability : Perform accelerated degradation studies in buffers (pH 1–13) at 40°C. Monitor lactam ring hydrolysis via HPLC .
- Thermal analysis : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C typical for pyridinecarboxamides) .
- Light sensitivity : UV-Vis spectroscopy tracks photodegradation products (λmax ~270 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
